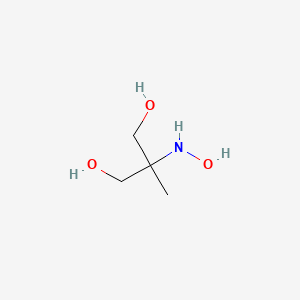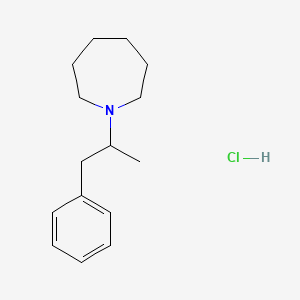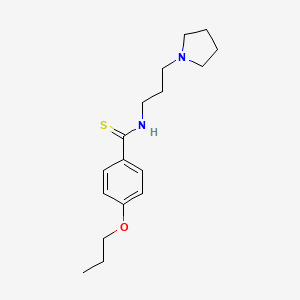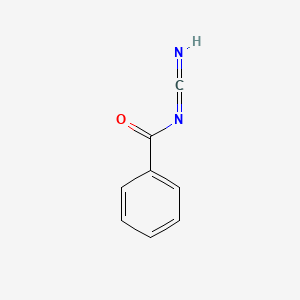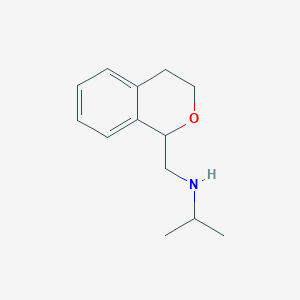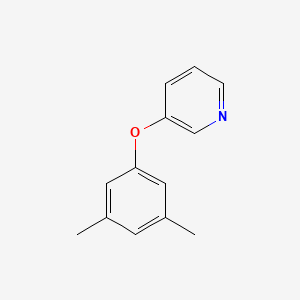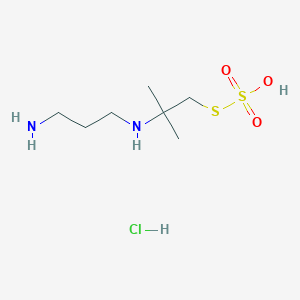
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride is a chemical compound with a complex structure that includes both amino and thiosulfate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride typically involves the reaction of 3-aminopropylamine with a thiosulfate ester. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in its hydrochloride form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods such as chromatography and distillation ensures the high purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted amino compounds.
Aplicaciones Científicas De Investigación
S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as a radioprotective agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen thiosulfate hydrochloride include:
- S-(3-aminopropyl) hydrogen thiosulfate
- S-(2-aminoethyl) hydrogen thiosulfate
- S-(2-((3-Aminopropyl)amino)-2-methyl) hydrogen sulfurothioate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
23545-60-0 |
|---|---|
Fórmula molecular |
C7H19ClN2O3S2 |
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
2-(3-aminopropylamino)-2-methyl-1-sulfosulfanylpropane;hydrochloride |
InChI |
InChI=1S/C7H18N2O3S2.ClH/c1-7(2,9-5-3-4-8)6-13-14(10,11)12;/h9H,3-6,8H2,1-2H3,(H,10,11,12);1H |
Clave InChI |
YZKJTIRCAZBIGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSS(=O)(=O)O)NCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
